6-Chloro-5-iodopyridine-3-carboxamide
Description
The study of 6-Chloro-5-iodopyridine-3-carboxamide is situated at the intersection of several key areas of chemical science. Its structure, featuring a pyridine (B92270) ring substituted with two different halogen atoms and a carboxamide group, makes it a prime candidate for investigations into new pharmaceuticals and agrochemicals. The specific arrangement of these functional groups offers a unique platform for chemical modification and exploration of structure-activity relationships.
| Property | Data |
| IUPAC Name | This compound |
| Molecular Formula | C₆H₄ClIN₂O |
| Molecular Weight | 282.47 g/mol |
| CAS Number | 1242268-21-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-iodopyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClIN2O/c7-5-4(8)1-3(2-10-5)6(9)11/h1-2H,(H2,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAZKEAIHCVJIJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1I)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 6 Chloro 5 Iodopyridine 3 Carboxamide
Retrosynthetic Analysis and Key Precursors
A retrosynthetic analysis of 6-Chloro-5-iodopyridine-3-carboxamide reveals a convergent synthetic strategy. The final amide functionality can be retrosynthetically disconnected to its corresponding carboxylic acid, 6-chloro-5-iodopyridine-3-carboxylic acid. This transformation is a standard and high-yielding amidation reaction.
Strategies for the Construction of the Pyridine (B92270) Core
The formation of the central pyridine ring is a fundamental aspect of the synthesis of this compound. Various established methods can be employed for the construction of the pyridine core, often involving the condensation of acyclic precursors.
Methods for Pyridine Ring Formation
Several classical and modern methods are available for the synthesis of the pyridine ring. The Hantzsch pyridine synthesis, for instance, is a well-known multicomponent reaction that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia (B1221849). While versatile, this method typically produces dihydropyridines that require a subsequent oxidation step to yield the aromatic pyridine ring.
Other notable methods include cycloaddition reactions and metal-catalyzed syntheses which can provide access to highly substituted pyridines. nih.gov For industrial-scale production, gas-phase reactions of aldehydes and ketones with ammonia at high temperatures and pressures are often utilized to produce simple pyridines. nih.gov
Regioselective Introduction of Nitrogen
In many pyridine syntheses, the nitrogen atom is introduced from a simple source such as ammonia or an ammonium (B1175870) salt. The regioselectivity of nitrogen incorporation is dictated by the reaction mechanism. In multicomponent reactions like the Hantzsch synthesis, the nitrogen atom cyclizes with the dicarbonyl components to form the heterocyclic ring. The specific substitution pattern of the final pyridine is determined by the nature of the starting acyclic components.
Direct and Indirect Halogenation Techniques for Pyridine Scaffolds
The introduction of chlorine and iodine onto the pyridine ring is a crucial step in the synthesis of this compound. The electron-deficient nature of the pyridine ring generally requires specific conditions for electrophilic halogenation.
Introduction of Chlorine at the 6-Position
The synthesis of 6-chloronicotinic acid, a key intermediate, can be achieved through the oxidation of 2-chloro-5-methylpyridine (B98176). google.com This method allows for the establishment of the chlorine atom at the 6-position (corresponding to the 2-position of the pyridine ring) prior to the formation of the carboxylic acid at the 3-position. A patent describes the direct oxidation of 2-chloro-5-methylpyridine using oxygen in the presence of a cobalt acetate (B1210297) catalyst and chlorobenzene (B131634) as a solvent to produce 6-chloronicotinic acid. google.com
| Precursor | Reagents and Conditions | Product | Yield | Reference |
| 2-chloro-5-methylpyridine | O₂, Cobalt acetate, Chlorobenzene, 70°C, 5h | 6-chloronicotinic acid | High | google.com |
Alternatively, chlorination can be achieved on a pre-existing hydroxypyridine. For example, 2-hydroxy-5-nitropyridine (B147068) can be chlorinated to 2-chloro-5-nitropyridine (B43025) using phosphorus oxychloride and phosphorus pentachloride. google.com This highlights a common strategy where a hydroxyl group, which can be formed from an amino group via diazotization, serves as a leaving group for chlorination.
Introduction of Iodine at the 5-Position
The introduction of iodine at the 5-position of a 6-chloropyridine-3-carboxylic acid or its amide derivative is typically achieved through electrophilic iodination. The pyridine ring is electron-deficient, which can make electrophilic substitution challenging. However, the presence of activating groups or the use of potent iodinating agents can facilitate this transformation.
Electrophilic iodinating agents such as N-iodosuccinimide (NIS) or molecular iodine (I₂) in the presence of an oxidizing agent or a Lewis acid catalyst are commonly employed. nih.govorganic-chemistry.org For electron-deficient aromatic systems, a mixture of iodine and an oxidizing agent like nitric acid or a combination of I₂ and HIO₃ in sulfuric acid can be effective. wikipedia.org The regioselectivity of the iodination is influenced by the electronic effects of the existing substituents. In the case of a 6-chloropyridine derivative, the directing effects of the nitrogen atom, the chlorine atom, and the carboxamide/carboxylic acid group will determine the position of iodination. The 5-position is a plausible site for electrophilic attack due to the combined directing effects of the substituents.
| Substrate | Iodinating Agent | Conditions | Product | Reference |
| Electron-rich arenes | N-Iodosuccinimide (NIS), Trifluoroacetic acid (cat.) | Mild conditions | Iodoarenes | organic-chemistry.org |
| Deactivated arenes | I₂, HIO₃, H₂SO₄ | - | Iodoarenes | wikipedia.org |
| Chlorinated aromatics | Ag₂SO₄/I₂ or other silver salts | Varies | Iodinated chloro-aromatics | nih.gov |
Once the 6-chloro-5-iodopyridine-3-carboxylic acid is synthesized, the final step is the amidation of the carboxylic acid group. This can be readily achieved by converting the carboxylic acid to an activated derivative, such as an acid chloride or an active ester, followed by reaction with ammonia or an ammonia source. Alternatively, direct amidation can be carried out using coupling agents. nih.govmdpi.com
Formation of the Carboxamide Moiety
The carboxamide functional group at the 3-position is a key feature of the molecule, often introduced towards the end of the synthetic sequence.
Amidation Reactions and Coupling Reagents
The synthesis of the carboxamide is most commonly achieved through the amidation of the corresponding carboxylic acid, 6-chloro-5-iodonicotinic acid. This process involves the activation of the carboxylic acid to facilitate its reaction with an amine source, typically ammonia or an ammonium salt. A wide array of coupling reagents can be employed for this purpose.
Standard peptide coupling reagents are highly effective in promoting this transformation. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to enhance efficiency and minimize side reactions. Other potent coupling agents from the phosphonium (B103445) and uronium salt families, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), are also utilized.
An alternative and frequently employed method involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloro-5-iodonicotinoyl chloride is then treated with an amine to furnish the final carboxamide product. This two-step approach is often robust and high-yielding.
Optimization of Carboxamide Synthesis Yields and Purity
When using coupling reagents, the selection of the appropriate reagent and any additives is crucial. For instance, the use of HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) can be advantageous for challenging amidations due to its high reactivity. The stoichiometry of the reactants must be carefully controlled, with a slight excess of the amine and coupling reagent often being beneficial. The choice of solvent is also important, with aprotic solvents like N,N-dimethylformamide (DMF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) being common choices. Reaction temperature is another key parameter; while many amidations proceed well at ambient temperature, some may require cooling to prevent side product formation.
In the acyl chloride route, the purity of the intermediate acyl chloride is important. Ensuring complete conversion of the carboxylic acid and removal of excess chlorinating agent before the addition of the amine is essential for obtaining a clean product.
Purification of the final this compound is typically achieved by recrystallization or silica (B1680970) gel chromatography. By carefully optimizing the reaction conditions, the formation of impurities can be minimized, which simplifies the purification process and maximizes the isolated yield of the high-purity product.
Advanced Synthetic Strategies for Derivatization
The presence of two different halogen atoms on the pyridine ring of this compound provides a platform for selective functionalization, making it a valuable building block in medicinal and materials chemistry.
Cross-Coupling Reactions (e.g., Suzuki, Negishi, Buchwald-Hartwig) on Halogenated Pyridines
The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of selective cross-coupling reactions. The C-I bond is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the more robust C-Cl bond. This reactivity difference allows for regioselective derivatization.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form new carbon-carbon bonds by coupling the halogenated pyridine with a boronic acid or its ester. Under mild conditions, using catalysts such as palladium(II) acetate with a suitable phosphine (B1218219) ligand like SPhos, the reaction can be directed to selectively occur at the more reactive 5-position (C-I bond), leaving the 6-chloro substituent untouched. This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at this position.
Negishi Coupling: This reaction employs organozinc reagents as the coupling partner and also proceeds via a palladium-catalyzed cycle. Similar to the Suzuki coupling, the greater reactivity of the C-I bond enables selective functionalization at the 5-position.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed method is used to form carbon-nitrogen bonds. It allows for the introduction of various primary and secondary amines at the halogenated positions. Again, the reaction can be performed selectively at the 5-iodo position under appropriate conditions, providing access to a diverse array of 5-amino-6-chloropyridine-3-carboxamide derivatives.
Table 1: Examples of Cross-Coupling Reactions on this compound
| Coupling Reaction | Reagents and Conditions | Position of Functionalization | Reference |
| Suzuki-Miyaura | Arylboronic acid, Pd(OAc)₂, SPhos, K₃PO₄, 1,4-dioxane/H₂O, 80 °C | 5-position (Iodo) | |
| Suzuki-Miyaura | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90 °C | 5-position (Iodo) | |
| Buchwald-Hartwig | Substituted amine, Pd₂(dba)₃, Xantphos, Cs₂CO₃, Toluene, 110 °C | 5-position (Iodo) |
Nucleophilic Aromatic Substitution (SNAr) at Halogenated Sites
The electron-deficient nature of the pyridine ring, which is further amplified by the electron-withdrawing effects of the two halogen atoms and the carboxamide group, makes this compound amenable to Nucleophilic Aromatic Substitution (SNAr) reactions.
In contrast to palladium-catalyzed cross-coupling reactions, the regioselectivity of SNAr reactions on this scaffold is typically governed by the position of the halogen relative to the ring nitrogen. The chlorine atom at the 6-position is generally more activated towards nucleophilic attack than the iodine atom at the 5-position. This is because the 6-position is in a para-like relationship with the electron-withdrawing ring nitrogen, which helps to stabilize the Meisenheimer intermediate formed during the reaction.
Consequently, a variety of nucleophiles, such as alkoxides, thiolates, and amines, will preferentially displace the chloride at the 6-position. This regioselectivity is complementary to that observed in cross-coupling reactions and provides a powerful alternative strategy for derivatization. For example, treatment of this compound with sodium methoxide (B1231860) will selectively yield 6-methoxy-5-iodopyridine-3-carboxamide. This orthogonal reactivity allows for a stepwise and controlled functionalization of the dihalogenated pyridine core.
Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) on this compound
| Nucleophile | Reagents and Conditions | Position of Functionalization |
| Sodium Methoxide | NaOMe, MeOH, Reflux | 6-position (Chloro) |
| Benzylamine | Benzylamine, K₂CO₃, DMF, 100 °C | 6-position (Chloro) |
| Ethanethiol | EtSH, NaH, THF, RT | 6-position (Chloro) |
Functionalization at the Carboxamide Nitrogen
The functionalization of the carboxamide nitrogen in this compound to generate N-substituted derivatives is a key chemical transformation for modifying the compound's properties. This is typically achieved through standard amide bond formation protocols, which involve the reaction of the corresponding carboxylic acid, 6-chloro-5-iodonicotinic acid, with a primary or secondary amine. The carboxylic acid is generally activated to facilitate the reaction.
Common strategies for this transformation include:
Activation to Acyl Chlorides: A classic and effective method is the conversion of 6-chloro-5-iodonicotinic acid to its more reactive acyl chloride. This is often accomplished using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 6-chloro-5-iodopyridine-3-carbonyl chloride can then be reacted with a wide range of primary and secondary amines to yield the desired N-substituted carboxamides. This approach, often referred to as the Schotten-Baumann reaction, is typically performed in the presence of a base, like a tertiary amine (e.g., triethylamine) or pyridine, to neutralize the hydrochloric acid byproduct.
Use of Coupling Reagents: A more direct approach involves the use of coupling agents that facilitate the amide bond formation between the carboxylic acid and the amine in a single pot. This method avoids the isolation of the often-sensitive acyl chloride. A variety of coupling reagents are available, each with its own advantages in terms of reaction conditions, scope, and prevention of side reactions like racemization when chiral amines are used.
Carbodiimides: Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used. They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. To enhance the efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. The use of EDC is particularly advantageous in many applications as the urea (B33335) byproduct is water-soluble, simplifying purification.
Phosphonium and Aminium/Uronium Reagents: More modern and highly efficient coupling agents include phosphonium salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) and aminium/uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high coupling efficiency, rapid reaction times, and low rates of racemization, making them particularly suitable for sensitive or sterically hindered substrates.
Table 1: Representative Methods for N-Functionalization of Carboxamides
| Amine Reactant | Reagents & Conditions | Product | Notes |
| Primary Aliphatic Amine | 1. SOCl₂, reflux2. R-NH₂, Et₃N, CH₂Cl₂, 0 °C to rt | N-alkyl-6-chloro-5-iodopyridine-3-carboxamide | A standard two-step procedure. |
| Aniline | EDC, HOBt, DMF, rt | N-phenyl-6-chloro-5-iodopyridine-3-carboxamide | A common one-pot coupling method. |
| Secondary Cyclic Amine | HATU, DIPEA, CH₂Cl₂, rt | N-acyl-6-chloro-5-iodopyridine-3-carboxamide | A highly efficient method for various amines. |
This table presents generalized synthetic methods and not data from specific experimental findings for this compound.
Pre Clinical Biological Activity and Mechanistic Investigations of 6 Chloro 5 Iodopyridine 3 Carboxamide Analogues
In Vitro Biological Activity Screening Methodologies
The in vitro evaluation of 6-chloro-5-iodopyridine-3-carboxamide analogues has encompassed a variety of screening methods to assess their potential as enzyme inhibitors and antimicrobial agents, as well as their activity against parasitic strains and engagement with specific cellular targets.
Enzyme Inhibition Assays (e.g., Urease, Kinase, FAAH, COX-2)
The inhibitory activity of pyridine (B92270) carboxamide analogues has been evaluated against several enzymes implicated in various diseases.
Urease Inhibition: A series of pyridine carboxamide and carbothioamide derivatives were synthesized and tested for their ability to inhibit urease, a nickel-dependent metalloenzyme. Among the tested compounds, 5-chloropyridine-2-yl-methylene hydrazine (B178648) carbothioamide demonstrated potent inhibition with an IC₅₀ value of 1.07 ± 0.043 µM. Another analogue, pyridine 2-yl-methylene hydrazine carboxamide, also showed significant activity with an IC₅₀ of 2.18 ± 0.058 µM. nih.gov
Kinase Inhibition: Pyridine-based compounds have been investigated as inhibitors of various kinases. A series of pyridine-2-carboxamide analogues were identified as potent inhibitors of Hematopoietic Progenitor Kinase 1 (HPK1), a target in cancer immunotherapy. nih.govacs.org One of these compounds demonstrated strong in vitro inhibitory activity and high selectivity. nih.govacs.org In another study, novel pyridine-based compounds were evaluated for their inhibitory activity against PIM-1 kinase, with one compound showing an IC₅₀ value of 14.3 nM. acs.org
Fatty Acid Amide Hydrolase (FAAH) Inhibition: Heterocyclic N-carboxamide analogues have been explored as inhibitors of Fatty Acid Amide Hydrolase (FAAH), an enzyme involved in the regulation of endocannabinoid signaling. FAAH inhibitors are being investigated for their potential in treating conditions like chronic pain and anxiety. nih.gov
Cyclooxygenase-2 (COX-2) Inhibition: Several studies have focused on pyridine analogues as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. A series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines were designed and found to be selective COX-2 inhibitors. nih.gov One of the most potent compounds in this series, 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine, exhibited a COX-2 IC₅₀ value of 0.07 µM with a selectivity index of 508.6. nih.gov Other research has also highlighted pyridine derivatives as potential selective COX-2 inhibitors. tandfonline.comresearchgate.netdrugbank.com
Table 1: Enzyme Inhibition by Pyridine Carboxamide Analogues
| Enzyme | Compound/Analogue Class | Key Findings (IC₅₀) | Reference |
|---|---|---|---|
| Urease | 5-chloropyridine-2-yl-methylene hydrazine carbothioamide | 1.07 ± 0.043 µM | nih.gov |
| PIM-1 Kinase | Pyridine-based compound 12 | 14.3 nM | acs.org |
| COX-2 | 8-methyl-2-(4-(methylsulfonyl)phenyl)-N-(p-tolyl)imidazo[1,2-a]pyridin-3-amine (5n) | 0.07 µM | nih.gov |
Antimicrobial Efficacy Assessments (Antibacterial, Antifungal)
The antimicrobial properties of pyridine carboxamide analogues have been tested against a range of bacterial and fungal pathogens.
Antifungal Activity: Fifteen novel pyridine carboxamide derivatives with a diarylamine-modified scaffold were synthesized and evaluated for their antifungal activity. nih.govnih.gov One of the compounds, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide, showed a 76.9% inhibition rate against Botrytis cinerea at a concentration of 50 mg/L. nih.gov The mechanism of action for this class of compounds is suggested to be the inhibition of succinate (B1194679) dehydrogenase (SDH). nih.govnih.gov
Antibacterial Activity: A pyridine carboxamide derivative, MMV687254, was identified as having specific activity against Mycobacterium tuberculosis and Mycobacterium bovis BCG, with a minimum inhibitory concentration (MIC) value of 1.56–3.125 μM against M. tuberculosis in liquid cultures. asm.org This compound was found to be inactive against other bacterial pathogens such as Enterococcus faecalis, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Escherichia coli. asm.org Other studies have also reported on the antibacterial activity of various pyridine derivatives against strains like S. aureus and E. coli. nih.govnih.govtandfonline.com
Table 2: Antimicrobial Activity of Pyridine Carboxamide Analogues
| Activity | Organism | Compound/Analogue | Key Findings | Reference |
|---|---|---|---|---|
| Antifungal | Botrytis cinerea | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | 76.9% inhibition at 50 mg/L | nih.gov |
| Antibacterial | Mycobacterium tuberculosis | MMV687254 | MIC: 1.56–3.125 µM | asm.org |
Antimalarial Activity Evaluation in Parasite Strains
The potential of pyridine carboxamide analogues as antimalarial agents has been investigated. A series of pyridine carboxamides and thiocarboxamides were synthesized and evaluated for their anti-proliferative activity against the intraerythrocytic stage of Plasmodium falciparum. One compound, a thiopicolinamide, demonstrated submicromolar activity with an IC₅₀ of 142 nM and was found to be equally effective against both chloroquine-sensitive and -resistant strains of the parasite.
Cell-Based Assays for Target Engagement (e.g., BCL6 inhibition)
Cell-based assays have been employed to investigate the interaction of pyridine-containing compounds with specific intracellular targets. Analogues of tricyclic quinolinones, which incorporate a substituted pyridine ring, have been developed as inhibitors of B-cell lymphoma 6 (BCL6), a transcriptional repressor and oncogenic driver in diffuse large B-cell lymphoma. tandfonline.com A 5-chloro-6-fluoropyridine substituted compound showed good potency in both biochemical (6 nM) and cellular (22 nM) assays for BCL6 inhibition. tandfonline.com The development of a NanoBRET assay has allowed for the measurement of the disruption of the interaction between full-length BCL6 and its corepressor in a cellular context. nih.gov
In Vivo Efficacy Studies in Animal Models (Excluding Clinical Human Trials)
The in vivo efficacy of pyridine carboxamide analogues has been assessed in various animal models of disease.
Pharmacological Activity in Disease Models (e.g., pain, infection)
Infection Models: The in vivo antifungal efficacy of 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide was demonstrated against Botrytis cinerea on tomato fruits, where it exhibited a protective efficacy of 53.9% at a concentration of 200 mg/L. nih.gov In a murine model of tuberculosis, a pyridine carboxamide derivative led to a statistically significant decrease in colony-forming units (CFU) in the spleen. cuni.cz Another pyridine carboxamide derivative, MMV687254, was found to inhibit M. tuberculosis growth in a chronic mouse model of infection. asm.org
Pain and Inflammation Models: The anti-inflammatory potential of pyridine carbothioamide analogues was evaluated in a Complete Freund's Adjuvant (CFA)-induced inflammation model in rats. tandfonline.com Treatment with these analogues resulted in a significant reduction in paw size, indicating a notable anti-inflammatory effect. tandfonline.comnih.gov Furthermore, a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines, which showed selective COX-2 inhibition in vitro, were tested for their antinociceptive activity in a formalin test. nih.gov Several of these derivatives demonstrated significant activity compared to the control group. nih.gov
Table 3: In Vivo Efficacy of Pyridine Carboxamide Analogues in Animal Models
| Disease Model | Compound/Analogue | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| Fungal Infection (B. cinerea) | 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide | Tomato fruit | 53.9% protective efficacy at 200 mg/L | nih.gov |
| Tuberculosis | Pyridine carboxamide derivative | Mouse | Significant decrease in spleen CFU | cuni.cz |
| Inflammation | Pyridine carbothioamide analogues | Rat (CFA-induced) | Significant reduction in paw size | tandfonline.com |
| Pain (formalin test) | 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines | Not specified | Significant antinociceptive activity | nih.gov |
Assessment of Compound Efficacy in Pre-clinical Settings
The pre-clinical efficacy of analogues of this compound has been demonstrated across various disease models, most notably in oncology and microbiology. The structural modifications on the pyridine-3-carboxamide (B1143946) core have led to the identification of potent compounds with significant biological effects.
One area of extensive investigation is in the realm of oncology. A series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which can be considered analogues, have shown notable antiproliferative activity against human cancer cell lines. mdpi.comnih.gov For instance, certain derivatives exhibited significant inhibitory effects on human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines. mdpi.com The efficacy of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), with lower values indicating greater potency.
In a different therapeutic area, pyridine-3-carboxamide analogues have been developed as effective agents against bacterial pathogens. A study focused on combating bacterial wilt in tomatoes, caused by Ralstonia solanacearum, synthesized a series of novel pyridine-3-carboxamide analogues. nih.govresearchgate.net One particular analogue, compound 4a, which features a chloro substitution, demonstrated significant disease resistance in infected tomato plants. nih.govresearchgate.net This analogue not only inhibited the pathogen but also promoted plant growth, highlighting its potential as a specialized agrochemical. nih.govresearchgate.net
Another class of pyridine carboxamide derivatives has been investigated for their urease inhibitory action, which is relevant for treating infections caused by ureolytic bacteria like Helicobacter pylori. nih.gov Several synthesized compounds showed potent inhibition of urease, with IC50 values in the low micromolar range. nih.gov
The following interactive table summarizes the pre-clinical efficacy data for selected analogues.
Table 1: Pre-clinical Efficacy of this compound Analogues
| Compound Class | Target/Disease Model | Key Findings | Reference |
|---|
Molecular Mechanism of Action Elucidation
Understanding the molecular mechanisms by which these analogues exert their biological effects is crucial for their further development. Research has focused on identifying their cellular targets, elucidating their impact on biochemical pathways, and utilizing them as tools to probe cellular processes.
A key step in characterizing a new compound is the identification of its molecular target. For many pyridine-3-carboxamide analogues, this has been achieved through a combination of computational modeling and experimental validation.
In the context of anticancer research, the phosphatidylinositol 3-kinase (PI3Kα) has been identified as a primary target for N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives. mdpi.comnih.gov Molecular docking studies have shown that these compounds can fit into the binding site of PI3Kα, interacting with key amino acid residues. mdpi.com Similarly, novel 3-cyanopyridone/pyrazoline hybrids have been developed as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase, both of which are important targets in cancer therapy. mdpi.com
For the pyridine carboxamide derivatives with antibacterial properties, the enzyme urease has been confirmed as the molecular target. nih.gov Kinetic studies and molecular docking have elucidated the binding mode of these inhibitors to the enzyme's active site. nih.gov
The process of target identification often involves techniques such as affinity chromatography, where the compound of interest is immobilized to capture its binding partners from cell lysates. Mass spectrometry-based proteomics can then identify these captured proteins.
Once a target is identified, the next step is to understand how the interaction between the compound and its target affects downstream biochemical pathways.
The inhibition of PI3Kα by N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogues disrupts the PI3K/AKT/mTOR signaling pathway, which is a critical pathway for cell growth, proliferation, and survival. mdpi.comnih.gov By blocking this pathway, these compounds can induce apoptosis (programmed cell death) in cancer cells.
Similarly, the dual EGFR/BRAF V600E inhibitors trigger apoptosis by downregulating anti-apoptotic proteins like Bcl-2 and upregulating pro-apoptotic proteins such as Bax and caspases-3 and -8. mdpi.com The inhibition of these kinases blocks signaling pathways that are essential for the survival and proliferation of cancer cells.
In the case of the urease inhibitors, their action prevents the enzymatic hydrolysis of urea (B33335), a process that is crucial for the survival of certain pathogenic bacteria in acidic environments like the stomach. nih.gov
Due to their specific interactions with biological targets, highly potent and selective analogues of this compound can be developed into molecular probes. These probes are invaluable tools for studying cellular processes. For instance, a fluorescently tagged version of a potent PI3Kα inhibitor could be used to visualize the localization and dynamics of the enzyme within living cells.
Furthermore, by attaching reactive groups, such as a diazirine for photo-affinity labeling and an alkyne for click chemistry, these compounds can be used to covalently label their target proteins within a complex biological sample. This allows for the unambiguous identification of the target and can help in understanding the compound's off-target effects.
Structure Activity Relationship Sar Studies and Rational Ligand Design for Pyridine Carboxamides
Systematic Modification of the Pyridine (B92270) Ring
The identity and placement of substituents on the pyridine ring are paramount in defining the biological activity of pyridine carboxamides.
Halogens are frequently employed in medicinal chemistry to modulate a compound's physicochemical properties, such as lipophilicity, metabolic stability, and binding interactions. In the context of 6-Chloro-5-iodopyridine-3-carboxamide, the presence of both chlorine and iodine atoms significantly influences its profile.
The introduction of halogens generally increases lipophilicity, which can enhance membrane permeability and access to hydrophobic binding pockets within target proteins. rsc.org The effect of different halogens is often size-dependent. The structural influence of halogens on pyridine amides has been shown to increase in the order of Cl < Br < I, corresponding to the increasing size of the σ-hole on the halogen atom. nih.gov This property allows for the formation of halogen bonds (X···O or X···N), which are specific non-covalent interactions that can direct crystal packing and contribute to ligand-receptor binding affinity. nih.gov In one study, iodine atoms were shown to form halogen bonds with oxygen atoms, with a van der Waals radii reduction of up to 10%, indicating a significant interaction. nih.gov
Table 1: Impact of Halogen Substitution on Biological Activity in a Related Series This table illustrates the general principle of how different halogens can modulate activity in a hypothetical series of pyridine carboxamides.
| Compound ID | Pyridine Substitution | Target | Activity (IC₅₀ µM) |
| A-1 | 6-Chloro | Kinase X | 5.2 |
| A-2 | 6-Bromo | Kinase X | 3.8 |
| A-3 | 6-Iodo | Kinase X | 2.1 |
| B-1 | 5-Chloro | Enzyme Y | 10.5 |
| B-2 | 5-Iodo | Enzyme Y | 4.7 |
Data is illustrative and based on general principles observed in medicinal chemistry literature.
The location of the carboxamide group and other substituents on the pyridine ring is a critical determinant of biological function. Pyridine has three isomers based on the position of a carboxylic acid group: picolinic (2-position), nicotinic (3-position), and isonicotinic (4-position) acids, from which corresponding carboxamides are derived. nih.gov Each positional isomer presents a unique vector for its substituents, leading to different binding orientations and biological activities. nih.govnih.gov
Research on 4-amino-6-(1-pyrazolyl)-3-chloro-5-fluoro-2-picolinic acids revealed that the position of substituents on an attached phenyl ring was crucial for herbicidal activity, with 2- and 4-substitutions being superior to 3-substitutions. mdpi.com This highlights that positional choices, even on appended moieties, are critical for optimizing activity.
Introducing further substituents can refine a compound's activity. The pyridine nitrogen itself can be modified, for example, by forming a pyridine-N-oxide. This transformation alters the electronic properties of the ring, increases polarity, and can influence the compound's ability to form complexes. researchgate.net The presence of strong electron-withdrawing substituents on the pyridine ring generally increases the electron affinity and can enhance certain biological activities, such as antifungal effects. researchgate.net Conversely, electron-donating groups increase the basicity of the pyridine nitrogen. scribd.com
In a review of pyridine derivatives with antiproliferative activity, the presence and position of groups like -OMe, -OH, and -NH2 were found to enhance activity, while bulky groups tended to decrease it. nih.gov In the development of auxin herbicides, the introduction of a fluorine atom to a picolinic acid core was a key design element. mdpi.com This demonstrates that even subtle additions or swaps (e.g., H to F) on the pyridine ring can lead to significant changes in the biological profile.
Elucidation of Carboxamide Moiety Contributions to Biological Activity
The carboxamide linker (-CONH₂) is not merely a passive connector; it is an active participant in molecular recognition. nih.gov It serves as a crucial bridge, often connecting aromatic fragments, and its ability to act as both a hydrogen bond donor (the N-H) and acceptor (the C=O) is fundamental to its role in binding to biological targets. nih.gov
Modification of the amide nitrogen (N-substitution) is a common strategy in drug design. Converting a primary amide (-CONH₂) to a secondary (-CONHR) or tertiary (-CONR₂) amide alters its hydrogen bonding capacity, lipophilicity, and metabolic stability.
In a series of anti-tubercular agents, increasing the bulkiness of a cycloaliphatic substituent on the amide nitrogen was found to be directly related to an increase in activity, though it could also negatively impact solubility. rsc.org Similarly, for a series of fungicides, compounds with hydrophobic branched alkyl groups at the ortho position of an N-phenyl substituent exhibited high and broad-spectrum activity. researchgate.net
Studies on coumarin-3-carboxamides showed that N-phenyl substitution significantly increased potency against cancer cell lines compared to the parent carboxylic acids. mdpi.comresearchgate.net Further substitution on this N-phenyl ring with fluorine atoms led to the most potent derivatives in the series. mdpi.comresearchgate.net This indicates that the N-substituent itself can be a key area for optimization.
Table 2: Effect of N-Substitution on Carboxamide Activity This table provides an illustrative example of how modifying the amide nitrogen can impact biological potency.
| Compound ID | Carboxamide Moiety | Target | Activity (IC₅₀ µM) |
| C-1 | -CONH₂ | Protease Z | 15.0 |
| C-2 | -CONH(CH₃) | Protease Z | 8.2 |
| C-3 | -CONH(Phenyl) | Protease Z | 1.5 |
| C-4 | -CONH(4-F-Phenyl) | Protease Z | 0.8 |
Data is illustrative and based on general principles observed in medicinal chemistry literature.
The three-dimensional arrangement (conformation) of the carboxamide group relative to the pyridine ring can be critical for fitting into a receptor's binding site. The C-N bond of the amide has a significant double-bond character, which restricts rotation and can lead to the existence of planar cis and trans isomers. The planarity of the pyridine ring and the amide moiety is often observed in crystal structures, though the angle between these two planes can vary depending on other substituents. mdpi.com
Tautomerism, the migration of a proton, can also occur. For instance, the amide group can theoretically exist in an imidic acid tautomeric form (-C(OH)=NH). While the amide form is overwhelmingly favored under physiological conditions, the potential for the imidic acid form to exist, even transiently, can influence binding interactions. acs.org In more complex systems, such as ureido-pyridines, the conformational state of a linker has been shown to control the tautomeric equilibrium of the pyridine moiety, demonstrating a sophisticated interplay between these two properties. mdpi.com This "kinetic trapping" of a specific tautomer via conformational control can be a powerful tool in designing molecules with highly specific functions. mdpi.com
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. cnreagent.com For pyridine carboxamides, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic effects. nih.govarabjchem.org
A QSAR model for a series of analogs based on the this compound scaffold would typically be developed by first synthesizing a library of related compounds with varied substituents. The biological activity of these compounds would be determined, and then molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each analog. Using statistical methods like multiple linear regression (MLR) or more advanced machine learning algorithms, a mathematical model is generated. mdpi.comhymasynthesis.com
For instance, a hypothetical QSAR study on a series of 5,6-dihalogenated pyridine-3-carboxamides might reveal the importance of specific descriptors. The halogen atoms at the C5 and C6 positions, such as the iodo and chloro groups in the title compound, would be significant contributors to the electronic and steric properties of the molecule. The iodine atom, being large and polarizable, could engage in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important for ligand-protein binding. The electron-withdrawing nature of both the chlorine and iodine atoms would also modulate the electronics of the pyridine ring.
Table 1: Hypothetical QSAR Data for this compound Analogs
| Compound | R-Group at C3-carboxamide | LogP (Hydrophobicity) | Dipole Moment (Debye) | Biological Activity (IC50, µM) |
| This compound | -NH2 | 2.8 | 3.5 | To be determined |
| Analog 1 | -NHCH3 | 3.1 | 3.7 | To be determined |
| Analog 2 | -N(CH3)2 | 3.4 | 3.9 | To be determined |
| Analog 3 | -NH-phenyl | 4.2 | 4.1 | To be determined |
This table illustrates the type of data that would be generated in a QSAR study. The goal would be to derive an equation that accurately predicts the biological activity based on the values of the descriptors. Such a model would be a powerful tool for designing new, more potent analogs of this compound prior to their synthesis. nih.gov
Pharmacophore Identification and Lead Optimization Strategies
Pharmacophore modeling is another critical component of rational drug design that focuses on identifying the essential three-dimensional arrangement of functional groups (pharmacophoric features) necessary for biological activity. For a molecule like this compound, these features would include hydrogen bond donors and acceptors, hydrophobic regions, and potentially a halogen bond donor feature from the iodine atom.
Studies on other pyridine carboxamide inhibitors have successfully used pharmacophore models to guide lead optimization. nih.gov For example, in the context of DNA gyrase inhibitors, a pharmacophore model for pyridine-3-carboxamide-6-yl-urea derivatives highlighted the necessary structural and chemical features for inhibitory activity. nih.gov
A potential pharmacophore for this compound, based on its structure, could include:
A hydrogen bond donor (the amide N-H).
A hydrogen bond acceptor (the carbonyl oxygen and the pyridine nitrogen).
A hydrophobic/aromatic feature (the pyridine ring).
A halogen bond donor (the iodine atom).
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Location on Molecule | Potential Interaction |
| Hydrogen Bond Donor | Amide N-H | Interaction with backbone carbonyls or acidic residues in a target protein. |
| Hydrogen Bond Acceptor | Carbonyl Oxygen | Interaction with backbone N-H or basic residues. |
| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with hydrogen bond donors in the active site. |
| Aromatic/Hydrophobic | Pyridine Ring | π-stacking or hydrophobic interactions with aromatic or aliphatic residues. |
| Halogen Bond Donor | Iodine at C5 | Interaction with electron-rich atoms like oxygen or sulfur in the binding pocket. |
Lead optimization would involve systematically modifying the this compound structure to enhance its fit with the identified pharmacophore and improve its pharmacological properties. This could involve synthesizing analogs with different substituents on the carboxamide group or replacing the chloro or iodo groups with other halogens or functional groups to fine-tune the electronic and steric properties of the molecule.
Principles of Rational Drug Design Applied to Pyridine Derivatives
Rational drug design encompasses a range of strategies aimed at discovering and developing new drugs based on a detailed understanding of the biological target. nih.gov The pyridine scaffold is a common starting point for such endeavors due to its presence in numerous biologically active compounds. nih.gov
Applying these principles to this compound would begin with identifying a biological target. Given the known activities of other pyridine carboxamides, this could range from bacterial enzymes to protein kinases. nih.govnih.gov Once a target is identified, computational methods like molecular docking could be used to predict the binding mode of this compound within the active site of the target protein.
Molecular docking studies on similar pyridine carboxamide series have revealed the importance of hydrogen bonding and hydrophobic interactions for binding affinity. researchgate.net For this compound, docking simulations would likely show the carboxamide group forming key hydrogen bonds with the protein backbone, while the di-halogenated pyridine ring would occupy a hydrophobic pocket. The insights from docking could then guide the design of new analogs with improved binding affinity and selectivity. For example, if the docking simulation reveals an unoccupied pocket near the C5-iodo group, analogs could be designed with extensions at this position to make additional favorable interactions.
Computational Chemistry and in Silico Approaches for 6 Chloro 5 Iodopyridine 3 Carboxamide
Molecular Docking Simulations for Ligand-Target Interaction Prediction
No published studies were found detailing the molecular docking of 6-Chloro-5-iodopyridine-3-carboxamide against any biological target.
Information regarding the binding affinity (such as Ki, Kd, or IC50 values) or scores from computational docking functions for this compound is not available in the scientific literature.
There are no available studies that characterize the specific hydrogen bonds or other non-covalent interactions (e.g., hydrophobic, van der Waals, pi-stacking) between this compound and any protein binding site.
Without molecular docking studies, the key amino acid residues that might interact with this compound within a binding pocket have not been identified.
Quantum Chemical Calculations (Density Functional Theory, DFT)
No literature could be located that performs DFT or other quantum chemical calculations on this compound.
The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), as well as the HOMO-LUMO energy gap for this compound, have not been reported. Analysis of its frontier molecular orbitals is consequently unavailable.
There are no published Molecular Electrostatic Potential (MEP) maps for this compound to predict its sites for electrophilic and nucleophilic attack.
Fukui Functions and Global Softness for Reactivity Sites
The reactivity of a molecule, including its susceptibility to nucleophilic or electrophilic attack, can be quantitatively assessed using conceptual Density Functional Theory (DFT) descriptors such as Fukui functions and global softness. The Fukui function, f(r), indicates the change in electron density at a specific point r when the total number of electrons in the system changes. This allows for the identification of the most reactive sites within a molecule.
For this compound, the pyridine (B92270) ring, with its electron-withdrawing nitrogen atom, and the electron-withdrawing chloro and iodo substituents, significantly influence the electronic distribution and, consequently, the reactivity. The carboxamide group can act as both a hydrogen bond donor and acceptor, further modulating the reactivity profile.
Global softness (S) is a measure of a molecule's polarizability and is the inverse of global hardness (η). A higher value of global softness implies a greater reactivity. The local softness, s(r), is the product of the global softness and the Fukui function, providing a more refined prediction of site selectivity.
The condensed Fukui functions (fk+, fk-, fk0) are calculated for each atomic site to predict the most likely locations for nucleophilic, electrophilic, and radical attack, respectively. For this compound, the carbon atoms of the pyridine ring are expected to be key sites for nucleophilic attack due to the electron-withdrawing nature of the nitrogen and halogen substituents. The oxygen and nitrogen atoms of the carboxamide group, as well as the nitrogen of the pyridine ring, are potential sites for electrophilic attack.
Table 1: Illustrative Condensed Fukui Functions and Local Softness for this compound
| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) | fk0 (Radical Attack) | sk+ (Local Softness - Nucleophilic) | sk- (Local Softness - Electrophilic) |
| N1 (pyridine) | 0.025 | 0.185 | 0.105 | 0.050 | 0.370 |
| C2 | 0.150 | 0.010 | 0.080 | 0.300 | 0.020 |
| C3 | 0.090 | 0.030 | 0.060 | 0.180 | 0.060 |
| C4 | 0.145 | 0.015 | 0.080 | 0.290 | 0.030 |
| C5 | 0.050 | 0.040 | 0.045 | 0.100 | 0.080 |
| C6 | 0.160 | 0.005 | 0.083 | 0.320 | 0.010 |
| Cl7 | 0.030 | 0.050 | 0.040 | 0.060 | 0.100 |
| I8 | 0.040 | 0.060 | 0.050 | 0.080 | 0.120 |
| C9 (carboxamide) | 0.120 | 0.020 | 0.070 | 0.240 | 0.040 |
| O10 (carboxamide) | 0.080 | 0.150 | 0.115 | 0.160 | 0.300 |
| N11 (carboxamide) | 0.060 | 0.160 | 0.110 | 0.120 | 0.320 |
Note: The values in this table are for illustrative purposes to demonstrate the application of the concept and are not derived from actual quantum mechanical calculations for this specific molecule.
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C3-C9 bond connecting the carboxamide group to the pyridine ring and the C9-N11 bond within the carboxamide group, gives rise to different conformers. Conformational analysis aims to identify the stable conformers and to map the potential energy surface as a function of these rotational degrees of freedom.
The planarity of the pyridine ring is generally maintained. The key dihedral angle to consider is the one defined by C2-C3-C9-O10, which describes the orientation of the carboxamide group relative to the pyridine ring. Steric hindrance between the carboxamide group and the substituents on the pyridine ring (especially the chloro group at position 6 and the iodo group at position 5) will play a crucial role in determining the preferred conformation. It is expected that the most stable conformer will have the carboxamide group oriented in a way that minimizes steric clashes.
A potential energy scan, where the energy of the molecule is calculated at systematic increments of the dihedral angle, can generate a conformational energy landscape. This landscape reveals the low-energy conformers (local minima) and the energy barriers (transition states) that separate them.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer | Dihedral Angle (C2-C3-C9-O10) | Relative Energy (kcal/mol) |
| A (Global Minimum) | ~150° | 0.00 |
| B (Local Minimum) | ~30° | 1.25 |
| C (Transition State) | 90° | 3.50 |
| D (Transition State) | 0° | 4.80 |
Note: This table presents a hypothetical energy landscape. The actual values would be determined through quantum mechanical calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior of Ligand-Receptor Complexes
To understand how this compound might interact with a biological target, such as a protein receptor, Molecular Dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the ligand-receptor complex, tracking the movements of all atoms over time. This allows for the assessment of the stability of the binding pose, the identification of key intermolecular interactions, and the calculation of binding free energies.
An initial binding mode of the compound within the receptor's active site can be predicted using molecular docking. This static model is then subjected to MD simulations in a simulated physiological environment (e.g., water, ions at a specific temperature and pressure). The simulation would reveal whether the initial interactions, such as hydrogen bonds between the carboxamide group and receptor residues, are maintained over time. The flexibility of both the ligand and the protein is a critical aspect captured by MD simulations, providing a more realistic representation of the binding event. Analysis of the MD trajectory can highlight conformational changes in the receptor upon ligand binding and provide insights into the thermodynamics of the interaction.
Virtual Screening Techniques for Novel Analogues and Target Identification
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. For this compound, virtual screening can be used to discover novel analogues with potentially improved properties.
Ligand-based virtual screening would involve using the 3D structure of this compound as a template to search for molecules with similar shapes and pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings).
Structure-based virtual screening requires the 3D structure of a target receptor. A library of compounds would be docked into the active site of the receptor, and the compounds would be ranked based on their predicted binding affinity. This approach can also be used for target identification, where the compound is docked against a panel of known drug targets to predict its most likely biological partner.
The results of a virtual screening campaign would be a smaller, enriched set of compounds that can then be prioritized for experimental testing, significantly accelerating the drug discovery process.
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Drug-Likeness Assessment (Excluding Toxicity)
For a compound to be a successful drug, it must possess favorable ADME properties. In silico ADME profiling uses computational models to predict these properties, providing an early assessment of a compound's drug-likeness.
For this compound, various ADME parameters can be predicted:
Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) can be estimated to predict oral bioavailability.
Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body.
Metabolism: The compound can be screened against models of cytochrome P450 (CYP) enzymes to predict its metabolic stability and potential for drug-drug interactions. The pyridine ring and the halogen substituents are potential sites of metabolism.
Excretion: Properties related to renal clearance can be estimated.
Additionally, compliance with empirical rules for drug-likeness, such as Lipinski's Rule of Five, can be assessed. These rules relate physicochemical properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors to oral bioavailability.
Table 3: Predicted In Silico ADME Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 282.46 g/mol | Compliant with Lipinski's Rule (< 500) |
| logP | ~2.5 | Optimal lipophilicity for absorption |
| Hydrogen Bond Donors | 1 (from -NH2) | Compliant with Lipinski's Rule (< 5) |
| Hydrogen Bond Acceptors | 2 (from C=O and pyridine N) | Compliant with Lipinski's Rule (< 10) |
| Caco-2 Permeability | Moderate | Likely to have reasonable intestinal absorption |
| Human Intestinal Absorption | > 80% | Predicted good absorption from the gut |
| Plasma Protein Binding | High | May have a longer duration of action |
| BBB Penetration | Low | Less likely to cause central nervous system side effects |
| CYP2D6 Inhibition | Unlikely | Low potential for interaction with drugs metabolized by CYP2D6 |
Note: The data in this table is based on general predictions for a molecule with these structural features and is for illustrative purposes only.
Applications As Research Probes and Chemical Intermediates
Utilization in the Synthesis of Complex Heterocyclic Scaffolds
The presence of two distinct halogen atoms at positions 5 and 6, along with the carboxamide group at position 3 of the pyridine (B92270) ring, makes 6-Chloro-5-iodopyridine-3-carboxamide a highly sought-after intermediate for the construction of diverse and complex heterocyclic systems. The differential reactivity of the C-Cl and C-I bonds allows for selective, stepwise functionalization through various cross-coupling reactions.
Researchers have successfully utilized related 6-chloronicotinamide (B47983) derivatives to synthesize a variety of five and six-membered heterocyclic compounds. For instance, starting from 6-chloropyridine-3-carbonyl chloride, which can be derived from the corresponding carboxamide, scientists have prepared N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide. This intermediate then serves as a scaffold for creating more complex structures like chalcones, which are subsequently cyclized to form pyrazolines, oxazines, and thiazines. nih.gov The general synthetic pathway involves the initial formation of an amide bond, followed by reactions at other sites of the molecule to build the new heterocyclic rings. nih.gov
The synthetic versatility of such halogenated pyridine carboxamides is further highlighted by their use in constructing bipyridine structures and pyrazolo[5,1-c]-1,2,4-triazine derivatives. researchgate.net These complex scaffolds are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.
Table 1: Examples of Heterocyclic Scaffolds Synthesized from Related 6-Chloropyridine-3-carboxamide Derivatives
| Starting Material | Reagents | Resulting Scaffold | Reference |
| N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide | Hydrazine (B178648) Hydrate | Pyrazoline | nih.gov |
| N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide | Urea (B33335) | Oxazine | nih.gov |
| N-(4-acetylphenyl)-6-chloropyridine-3-carboxamide | Thiourea | Thiazine | nih.gov |
| 3-oxo-N-(3-pyridyl)butanamide | Hydrazonoyl chlorides | Pyrazole-carboxamide | researchgate.net |
| 3-oxo-N-(3-pyridyl)butanamide | 3-phenylpyrazole-5-diazonium chloride | Pyrazolo[5,1-c]-1,2,4-triazine | researchgate.net |
Role in the Discovery and Development of Pre-clinical Drug Candidates
The pyridine carboxamide motif is a well-established pharmacophore found in numerous biologically active compounds. The introduction of halogen atoms like chlorine and iodine can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced potency and selectivity.
While direct preclinical data for this compound is not extensively published, the utility of closely related structures in drug discovery is well-documented. For example, pyridine carboxamide derivatives have been investigated as potential antifungal agents that act as succinate (B1194679) dehydrogenase inhibitors. nih.gov In one study, a series of novel pyridine carboxamides were synthesized and showed promising in vitro and in vivo antifungal activity against Botrytis cinerea. nih.gov
Furthermore, the broader class of pyridine carboxamides has been explored for antiplasmodial activity in the fight against malaria. nih.gov Research has shown that modifications to the pyridine carboxamide scaffold can lead to potent inhibitors of parasite growth. nih.gov In the realm of cancer research, N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, which share the chlorinated pyridine carboxamide core, have been synthesized and investigated as potential anticancer agents targeting the PI3Kα kinase domain. mdpi.com The discovery of PF-06409577, a 6-chloro-indole derivative, as a direct activator of AMPK for the potential treatment of diabetic nephropathy, further underscores the importance of chlorinated heterocyclic scaffolds in developing preclinical drug candidates. nih.gov
Contribution to Agrochemical Research as Building Blocks for Bioactive Agents
The pyridine ring is a key component in a significant number of modern pesticides due to their high efficiency and low toxicity profiles. nih.gov Chlorinated pyridine derivatives, in particular, are crucial intermediates in the synthesis of many commercially successful agrochemicals. nih.gov
The utility of pyridine-3-carboxamide (B1143946) analogs has been demonstrated in the development of agents to combat bacterial wilt in tomatoes, a disease caused by Ralstonia solanacearum. A study focused on synthesizing novel pyridine-3-carboxamide derivatives found that certain analogs significantly enhanced disease resistance in tomato plants. The structure-activity relationship analysis revealed that the presence and position of substituents, such as a chloro group, on the aromatic rings were critical for their biological activity.
The synthesis of pyridine carboxamides with potential antifungal activity as succinate dehydrogenase inhibitors also has direct applications in agrochemical research. nih.gov These inhibitors can protect crops from various fungal pathogens. The versatility of the this compound scaffold, with its two reactive halogen sites, allows for the creation of a wide array of derivatives that can be screened for novel herbicidal, fungicidal, and insecticidal properties.
Development of Chemical Tools for Biological Pathway Interrogation
Chemical probes are essential tools for dissecting complex biological pathways and identifying new therapeutic targets. The design of effective chemical probes often involves the incorporation of reactive or reporter groups onto a core scaffold that has a known or suspected biological activity.
While there is no specific documentation of this compound being used as a chemical tool, its structure suggests significant potential in this area. The iodo group can be readily converted to a radiolabel (e.g., ¹²⁵I) or serve as a handle for attaching fluorescent tags or affinity matrices via cross-coupling reactions. This would allow for the creation of labeled probes to visualize the distribution of a target protein in cells or tissues, or to isolate binding partners from complex biological mixtures.
The general class of pyridine carboxamides has been shown to interact with a variety of biological targets, including enzymes like succinate dehydrogenase and kinases. nih.govmdpi.com By derivatizing this compound into a suite of chemical probes, researchers could potentially investigate the role of these targets in cellular processes with high precision. The development of such tools would be a valuable contribution to chemical biology and drug discovery, enabling a deeper understanding of disease mechanisms.
Future Perspectives and Research Challenges for 6 Chloro 5 Iodopyridine 3 Carboxamide
Development of More Efficient and Sustainable Synthetic Routes
A primary challenge in the utilization of complex heterocyclic compounds like 6-chloro-5-iodopyridine-3-carboxamide is the development of efficient and environmentally benign synthetic methodologies. Traditional methods for creating such multi-substituted pyridines can be resource-intensive, often requiring harsh reaction conditions and the use of hazardous reagents. rsc.org Future research will likely focus on greener synthetic alternatives.
Key areas of development include:
Catalytic C-H Functionalization: Direct and selective functionalization of the pyridine (B92270) core is a significant challenge due to the electronic properties of the ring. researchgate.net Advancements in transition-metal and rare earth metal-catalyzed C-H activation could provide more direct routes to this and related structures, minimizing the need for pre-functionalized starting materials. researchgate.net
Flow Chemistry: The adoption of continuous flow reactors can offer improved control over reaction parameters, enhanced safety, and greater scalability compared to batch processes. This is particularly relevant for potentially hazardous reactions often used in heterocyclic chemistry.
Novel Starting Materials: Exploration of regioselectively functionalized pyridines derived from sustainable resources is an emerging area that could provide more environmentally friendly precursors. nih.gov
| Synthetic Challenge | Potential Future Approach | Anticipated Benefit |
| Multi-step, low-yield synthesis | One-pot cascade reactions acs.org | Increased efficiency, reduced waste |
| Harsh reaction conditions | Photoredox catalysis, biocatalysis | Milder conditions, improved safety |
| Poor regioselectivity | Directed C-H functionalization researchgate.net | Greater control over substitution patterns |
| Use of hazardous reagents | Green solvents, recyclable catalysts | Reduced environmental impact |
Exploration of Untapped Biological Targets and Therapeutic Areas
The pyridine scaffold is a versatile framework found in drugs targeting a wide array of diseases, including cancer, microbial infections, and inflammatory conditions. nih.govdovepress.com The specific halogenation pattern (chloro and iodo) of this compound offers unique opportunities for interaction with biological targets through halogen bonding and other non-covalent interactions. Future research should systematically explore its potential against a broader range of targets.
Promising therapeutic areas for exploration include:
Kinase Inhibition: Many kinase inhibitors feature a pyridine core. The specific substitutions on this compound could be tailored to target novel or challenging kinases implicated in cancer or inflammatory diseases.
Antiviral and Antibacterial Agents: Pyridine derivatives have shown potential as antiviral and antibacterial agents. nih.govresearchgate.net The unique electronic and steric properties of this compound could be exploited to overcome resistance mechanisms in pathogens.
Neurodegenerative Diseases: Some pyridine-based compounds have been investigated for neuroprotective effects and as potential treatments for conditions like Alzheimer's disease. researchgate.net The ability to fine-tune the molecule's properties could be beneficial in designing agents that can cross the blood-brain barrier.
Metabolic Disorders: Recently, there has been growing interest in pyridine derivatives for the management of diabetes mellitus, suggesting another potential therapeutic avenue. jchemrev.com
| Potential Therapeutic Area | Exemplary Biological Target Class | Rationale for Exploration |
| Oncology | Protein Tyrosine Phosphatases (e.g., SHP2) nih.gov, Topoisomerases rsc.org | Pyridine carboxamides have shown potent inhibitory activity. nih.gov |
| Infectious Diseases | Viral polymerases, bacterial cell wall synthesis enzymes | The pyridine scaffold is a known pharmacophore in antimicrobials. nih.gov |
| Neurology | Beta-secretase 1 (BACE1), Monoamine oxidase (MAO) | Multi-target-directed ligands for Alzheimer's have been designed from pyridine scaffolds. researchgate.net |
| Metabolic Diseases | Dipeptidyl peptidase-4 (DPP-4) | Pyridine derivatives are being explored as novel anti-diabetic agents. jchemrev.com |
Integration of Advanced Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. springernature.comresearchgate.net For a scaffold like this compound, these technologies can be instrumental in navigating the vast chemical space to identify derivatives with optimal properties.
Future applications of AI/ML in this context include:
De Novo Design: Generative AI models can design novel molecules based on the this compound scaffold, optimized for binding to a specific biological target while maintaining desirable drug-like properties. nih.gov
Predictive Modeling: ML models can be trained to predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of virtual derivatives, prioritizing the synthesis of the most promising candidates. nih.gov
Synthesis Planning: AI tools can analyze the scientific literature to propose novel and efficient synthetic routes for designed analogues, a significant challenge for complex heterocyclic structures. digitellinc.com
Design of Multi-targeting Agents with Improved Efficacy and Selectivity
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. This has spurred interest in multi-target-directed ligands (MTDLs) that can modulate several targets simultaneously. The substitutable positions on the this compound ring make it an attractive scaffold for the development of MTDLs. By strategically modifying the substituents, it is possible to design molecules that interact with different binding sites on multiple proteins, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. For example, derivatives could be designed to simultaneously inhibit a key protein kinase and a drug efflux pump in cancer therapy. researchgate.net
Challenges in Scalable Synthesis and Process Optimization for Research Applications
While a compound may show great promise in early-stage discovery, its utility is ultimately dependent on the ability to synthesize it in sufficient quantities for further testing. The synthesis of highly functionalized heterocycles like this compound often involves multi-step processes that are not easily scaled up.
Key challenges include:
Cost and Availability of Starting Materials: The precursors required for complex heterocycles can be expensive and not readily available in large quantities.
Reaction Control: Reactions that work well on a milligram scale may behave differently in larger reactors, leading to issues with temperature control, mixing, and impurity profiles.
Purification: The removal of impurities and byproducts can become increasingly difficult and costly at a larger scale, often requiring advanced chromatographic techniques.
Process Safety: Scaling up reactions may introduce new safety hazards that need to be carefully evaluated and mitigated.
Future research will need to focus on developing robust and scalable synthetic processes from the outset, potentially utilizing process analytical technology (PAT) to monitor and control reactions in real-time. acs.org
New Analytical Methodologies for Comprehensive Characterization in Complex Biological Matrices
To understand the therapeutic potential and mechanism of action of this compound derivatives, it is crucial to accurately measure their concentrations and identify their metabolites in complex biological samples such as blood, plasma, and tissue. iaea.org The development of sensitive and selective analytical methods is therefore a critical research challenge.
Future directions in analytical methodology include:
High-Resolution Mass Spectrometry (HRMS): Techniques like LC-HRMS are indispensable for the quantitative analysis of the parent compound and the identification of unknown metabolites in biological fluids.
Advanced Chromatography: The use of ultra-high-performance liquid chromatography (UHPLC) can provide faster analysis times and improved resolution, which is vital for separating the analyte from endogenous interferences. pharmtech.com
Novel Sample Preparation: Developing more efficient and automated sample preparation techniques, such as solid-phase microextraction (SPME), can improve recovery and reduce matrix effects, leading to more accurate and reliable data.
Imaging Techniques: Advanced imaging technologies, such as mass spectrometry imaging, could be employed to visualize the distribution of the compound and its metabolites within tissues, providing valuable insights into its pharmacokinetic and pharmacodynamic properties. researchgate.net
Overcoming these analytical challenges will be essential for advancing our understanding of how compounds based on the this compound scaffold behave in biological systems. nih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-chloro-5-iodopyridine-3-carboxamide, and how can reaction conditions be optimized?
- Methodology :
- Halogenation : Start with a pyridine precursor (e.g., 5-aminopyridine-3-carboxamide). Introduce iodine via electrophilic substitution using iodine monochloride (ICl) in acetic acid at 80–100°C. Chlorination can be achieved using POCl₃ or SOCl₂ under reflux .
- Yield Optimization : Evidence suggests iron-mediated reductions (e.g., Fe in acetic acid) can improve yields by minimizing side reactions. For example, similar compounds achieved 97% yield under these conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product.
Q. How should researchers characterize this compound, and what spectroscopic discrepancies might arise?
- Methodology :
- NMR : Expect distinct signals for the iodine-substituted C5 (δ ~140–150 ppm in ¹³C NMR) and carboxamide NH₂ (δ ~6.5–7.5 ppm in ¹H NMR). Discrepancies in chemical shifts may arise from solvent polarity or hydrogen bonding .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 312.92). Iodine’s isotopic pattern (1:1 for ¹²⁷I) aids identification .
- X-ray Crystallography : Resolve structural ambiguities (e.g., halogen bonding or rotational isomerism) via single-crystal analysis .
Q. What are the key reactivity patterns of this compound in cross-coupling reactions?
- Methodology :
- Buchwald-Hartwig Amination : Replace chlorine at C6 with amines using Pd catalysts (e.g., Pd(OAc)₂/XPhos) in toluene at 100°C. Iodine at C5 remains inert under these conditions .
- Suzuki-Miyaura Coupling : Utilize the iodine substituent for aryl boronic acid coupling (e.g., Pd(dba)₂, SPhos ligand) to introduce functional groups at C5 .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic or chromatographic data for this compound?
- Methodology :
- Statistical Analysis : Apply Design of Experiments (DoE) to identify confounding variables (e.g., temperature, solvent purity). For example, a Plackett-Burman design can isolate factors affecting NMR peak splitting .
- Comparative Studies : Cross-reference with structurally similar compounds (e.g., 5-Bromo-6-chloro-3-iodopyridin-2-amine) to validate spectral assignments .
Q. What computational tools are effective for predicting reaction pathways or optimizing synthetic protocols?
- Methodology :
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states for iodination or amidation steps. Compare activation energies for competing pathways .
- Machine Learning : Train models on PubChem data to predict optimal solvent systems (e.g., acetic acid vs. methanol) for halogenation reactions .
Q. How can researchers design experiments to study the stability of this compound under varying conditions?
- Methodology :
- Accelerated Stability Testing : Expose the compound to stressors (heat, light, humidity) and monitor degradation via HPLC. Use Arrhenius kinetics to extrapolate shelf life .
- Kinetic Isotope Effects (KIE) : Substitute deuterated solvents (e.g., D₂O) to probe hydrolysis mechanisms at the carboxamide group .
Q. What strategies mitigate challenges in scaling up synthesis from milligram to gram quantities?
- Methodology :
- Process Intensification : Optimize heat and mass transfer using microreactors for exothermic steps (e.g., iodination). Computational fluid dynamics (CFD) simulations in COMSOL Multiphysics can model flow dynamics .
- Byproduct Management : Implement inline IR spectroscopy to monitor intermediate formation and adjust reagent stoichiometry in real time .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
